molecular formula C10H15N5O10P2 B1664372 Adenosine-5'-diphosphate CAS No. 58-64-0

Adenosine-5'-diphosphate

Cat. No. B1664372
CAS RN: 58-64-0
M. Wt: 427.2 g/mol
InChI Key: XTWYTFMLZFPYCI-KQYNXXCUSA-N
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Description

Adenosine-5’-diphosphate (ADP) is an important organic compound in metabolism and is essential to the flow of energy in living cells . ADP consists of three important structural components: a sugar backbone attached to adenine and two phosphate groups bonded to the 5 carbon atom of ribose . The diphosphate group of ADP is attached to the 5’ carbon of the sugar backbone, while the adenine attaches to the 1’ carbon .


Synthesis Analysis

ADP can be interconverted to adenosine triphosphate (ATP) and adenosine monophosphate (AMP) . ATP contains one more phosphate group than does ADP. AMP contains one fewer phosphate group . Energy transfer used by all living things is a result of dephosphorylation of ATP by enzymes known as ATPases . The cleavage of a phosphate group from ATP results in the coupling of energy to metabolic reactions and a by-product of ADP .


Molecular Structure Analysis

ADP consists of three important structural components: a sugar backbone attached to adenine and two phosphate groups bonded to the 5 carbon atom of ribose . The diphosphate group of ADP is attached to the 5’ carbon of the sugar backbone, while the adenine attaches to the 1’ carbon .


Chemical Reactions Analysis

ADP is formed through dephosphorylation of adenosine 5’-triphosphate (ATP) by ATPases and can be converted back to ATP by ATP synthases . ADP can also be obtained by adenylate monophosphate (AMP) reaction catalyzed by adenylate kinase .

Scientific Research Applications

Enzymatic Assays in Biochemistry

Adenosine-5'-diphosphate (ADP) plays a significant role in enzymatic assays within biochemistry and clinical chemistry. The enzymatic determination of ADP, alongside adenosine-5'-monophosphate (AMP), can be achieved using myokinase, pyruvate kinase, and lactate dehydrogenase in a single assay system. This method is preferred over chromatographic methods due to its simplicity and speed. It involves measuring the decrease of NADH, which is proportional to the amount of AMP and ADP present (Jaworek, Gruber, & Bergmeyer, 1974).

Regulation in Biological Systems

ADP has been identified as a powerful competitive inhibitor of 5'-nucleotidase, an enzyme partially purified from rat hearts. It demonstrates a greater affinity for the enzyme than ATP, with its inhibition not relieved by metabolic intermediates known to accumulate in hypoxic hearts. This suggests a potential regulatory role of ADP in biological systems, particularly in the context of hypoxia (Sullivan & Alpers, 1971).

Metabolic Dysfunction in Critical Illness

ADP is also a key element in the activation of poly(adenosine 5'-diphosphate) ribose polymerase, a nuclear enzyme responding to genotoxic stress and DNA damage. This enzyme's activation, particularly in response to free radicals like peroxynitrite, plays a crucial role in cellular metabolic dysfunction, inflammatory injury, and organ damage in conditions associated with overwhelming oxidative stress, such as systemic inflammation and ischemia-reperfusion (Liaudet, 2002).

Visualization Techniques in Ophthalmology

In ophthalmology, adenosine diphosphatase, which hydrolyzes ADP to AMP, has been employed histochemically to study the human retinal vasculature. This technique offers a unique perspective on the vasculature, preserving angioarchitecture and enabling the determination of vasculature patency (Lutty & Mcleod, 1992).

Role in Cellular Signaling

ADP is involved in purinergic signaling pathways in the endocrine system. It acts as an extracellular agonist for ligand-gated P2X cationic channels and G protein-coupled P2Y receptors in numerous organs and tissues, including the endocrine system. Its breakdown by ectonucleotidases not only terminates its messenger functions but also generates additional agonists, thereby playing a significant role in hormonal regulation and signaling (Bjelobaba, Janjic, & Stojilkovic, 2015).

Safety And Hazards

ADP is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, possible risk of harm to unborn child .

Future Directions

Adenosine is an endogenous purine nucleoside with cardioprotective properties . It is the primary drug used in the treatment of stable narrow-complex supraventricular tachycardia, but has been disappointing in human trials as a myocardium-sparing treatment during acute myocardial infarction . Future directions of research in the application of adenosine as an approach to improving outcomes in persons with cardiovascular disease .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWYTFMLZFPYCI-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883210
Record name Adenosine 5′-(trihydrogen diphosphate)
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Molecular Weight

427.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name ADP
Source Human Metabolome Database (HMDB)
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Product Name

Adenosine-5'-diphosphate

CAS RN

58-64-0
Record name 5′-ADP
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Record name Adenosine diphosphate
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Record name Adenosine disphosphate
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Record name Adenosine 5'-(trihydrogen diphosphate)
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Record name Adenosine 5′-(trihydrogen diphosphate)
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Record name Adenosine 5'-(trihydrogen diphosphate)
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Record name ADENOSINE DIPHOSPHATE
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Record name ADP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26,000
Citations
H Adam - Methods of enzymatic analysis, 1965 - Elsevier
… This chapter focuses on adenosine-5’-diphosphate (ADP) and adenosine-5’-monophosphate. ADP is phosphorylated with phosphoenolpyruvate and pyruvate kinase (PK). The lactic …
Number of citations: 348 www.sciencedirect.com
D Jaworek, W Gruber, HU Bergmeyer - Methods of enzymatic analysis, 1974 - Elsevier
Publisher Summary Adenosine-5-diphosphate (ADP) and adenosine-5-monophosphate (AMP) are used in biochemistry and clinical chemistry. The enzymatic determination with …
Number of citations: 422 www.sciencedirect.com
P Jagtap, FG Soriano, L Virág, L Liaudet… - Critical care …, 2002 - journals.lww.com
Objective To synthesize novel inhibitors of the nuclear enzyme poly (adenosine 5′-diphosphate [ADP]-ribose) synthetase (PARS), also known as poly (ADP-ribose) polymerase (PARP)…
Number of citations: 248 journals.lww.com
JR Mclester - Sports Medicine, 1997 - Springer
Though many explanations are offered for the fatigue process in contracting skeletal muscle (both central and peripheral factors), none completely explain the decline in force …
Number of citations: 114 link.springer.com
B Hechler, C Léon, C Vial, P Vigne… - Blood, The Journal …, 1998 - ashpublications.org
… The human P2Y 1 receptor heterologously expressed in Jurkat cells behaves as a specific adenosine 5′-diphosphate (ADP) receptor at which purified adenosine triphosphate (ATP) is …
Number of citations: 341 ashpublications.org
E Gajewski, DK Steckler, RN Goldberg - Journal of Biological Chemistry, 1986 - Elsevier
The enthalpy of hydrolysis of the enzyme-catalyzed (heavy meromyosin) conversion of adenosine 5'-triphosphate (ATP) to adenosine 5'-diphosphate (ADP) and inorganic phosphate …
Number of citations: 79 www.sciencedirect.com
S Morera, I Lascu, C Dumas, G LeBras, P Briozzo… - Biochemistry, 1994 - ACS Publications
MATERIALS AND METHODS Protein Preparation, Crystallization, and Data Collection. The cloned gip gene from Dictyostelium (Lacombe et al., 1990) was expressed in E. coli, and …
Number of citations: 109 pubs.acs.org
FG Soriano, AC Nogueira, EG Caldini… - Critical care …, 2006 - journals.lww.com
… Oxidative and nitrosative stress can lead to activation of the nuclear enzyme poly (adenosine 5′-diphosphate [ADP]-ribose) polymerase (PARP), with subsequent loss of myocardial …
Number of citations: 136 journals.lww.com
NW Charter, L Kauffman, R Singh, RM Eglen - SLAS Discovery, 2006 - Elsevier
… The authors describe an assay to measure the generation of adenosine 5-diphosphate (ADP) resulting from phosphorylation of a substrate by a kinase. ADP accumulation is detected …
Number of citations: 85 www.sciencedirect.com
H Hackenberg, M Klingenberg - Biochemistry, 1980 - ACS Publications
Materials and Methods Materials Triton X-100 was obtained from Sigma Chemical Co.;[3H] Triton X-100 was a gift from Dr. W. Lyman (Rohm and Haas Co.).[14C] Sucrose was obtained …
Number of citations: 231 pubs.acs.org

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